Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-
Overview
Description
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-chloroethane with 4-(1,1-dimethylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents like ethanol.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethoxy-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Comparison with Similar Compounds
- Benzene, 1-(2-chloroethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-iodoethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-fluoroethoxy)-4-(1,1-dimethylpropyl)-
Comparison: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-(2-methylbutan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPYJZHQYKVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243026 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-43-7 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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